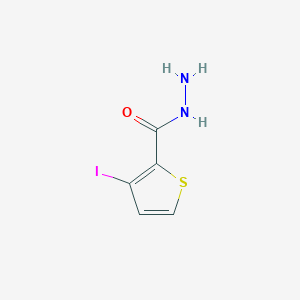

3-iodothiophene-2-carbohydrazide

Description

BenchChem offers high-quality 3-iodothiophene-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodothiophene-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodothiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDNKDQOWWTXOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1I)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 3-Iodothiophene-2-Carbohydrazide: A Technical Guide for Advanced Scaffold Generation

Executive Summary

In modern medicinal chemistry and drug development, the design of highly functionalized heterocyclic building blocks is critical for rapid library generation. 3-Iodothiophene-2-carbohydrazide (CAS: 1866542-24-6)[1] represents a privileged, bifunctional scaffold. The C3-iodine atom is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira couplings)[2], while the C2-carbohydrazide moiety serves as a versatile nucleophilic handle for heterocyclization into 1,3,4-oxadiazoles, thiadiazoles, and triazoles[3].

This whitepaper provides an in-depth, self-validating methodology for the synthesis and characterization of this compound, emphasizing the mechanistic causality behind each experimental choice to ensure high-fidelity replication in the laboratory.

Retrosynthetic Strategy & Mechanistic Causality

A naive approach to synthesizing a carbohydrazide might involve the direct amidation of 2[2] with hydrazine. However, direct reaction of a carboxylic acid with hydrazine typically yields a stable hydrazinium carboxylate salt. Forcing the dehydration of this salt requires harsh thermal conditions (>150 °C), which frequently results in protodeiodination (cleavage of the sensitive C–I bond) and degradation of the thiophene core.

To circumvent this, we employ a highly efficient two-step sequence :

-

Electrophilic Activation via Esterification: The carboxylic acid is first converted to4[4]. The methoxy group is a superior leaving group compared to a hydroxyl anion, drastically increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Acyl Substitution (Hydrazinolysis): The activated ester is subjected to hydrazinolysis using an excess of hydrazine hydrate in a protic solvent. The

-effect of hydrazine makes it a super-nucleophile, allowing the reaction to proceed smoothly at moderate reflux temperatures, thereby preserving the integrity of the C–I bond.

Fig 1: Two-step synthetic workflow for 3-iodothiophene-2-carbohydrazide.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) and visual cues to ensure the chemist can verify success at each node of the workflow.

Step 1: Synthesis of Methyl 3-iodothiophene-2-carboxylate

Objective: Convert the unreactive carboxylic acid into an electrophilic methyl ester.

Procedure:

-

In a 250 mL round-bottom flask, suspend 3-iodothiophene-2-carboxylic acid (10.0 g, 39.4 mmol) in anhydrous methanol (100 mL).

-

Causality Check: Methanol acts as both the solvent and the reactant. Using a vast molar excess drives the Fischer esterification equilibrium toward the product side (Le Chatelier’s principle).

-

Slowly add concentrated sulfuric acid (1.0 mL, ~0.5 eq) dropwise while stirring. The acid protonates the carbonyl oxygen, increasing its susceptibility to nucleophilic attack.

-

Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

-

Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The starting acid will remain near the baseline (

) due to strong hydrogen bonding, whereas the successful formation of the ester will manifest as a new, highly UV-active spot at -

Once complete, concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous

(2 × 50 mL) to neutralize the catalyst and remove any unreacted starting acid. -

Dry the organic layer over anhydrous

, filter, and evaporate to yield the intermediate ester as a pale yellow oil that may solidify upon standing.

Step 2: Synthesis of 3-Iodothiophene-2-carbohydrazide

Objective: Perform hydrazinolysis to install the carbohydrazide moiety without dimerizing the product.

Procedure:

-

Dissolve methyl 3-iodothiophene-2-carboxylate (8.0 g, 29.8 mmol) in absolute ethanol (40 mL).

-

Causality Check: Ethanol is specifically chosen over methanol here. While both the ester and hydrazine are soluble in refluxing ethanol, the resulting carbohydrazide exhibits significantly lower solubility in cold ethanol due to extensive intermolecular hydrogen bonding. This physical property allows the product to spontaneously precipitate, driving the reaction forward and bypassing the need for complex silica gel chromatography.

-

Add hydrazine hydrate (80% aqueous solution, 4.5 mL, ~89.4 mmol, 3.0 eq) dropwise at room temperature.

-

Causality Check: Hydrazine is a bifunctional nucleophile. If only 1.0 equivalent is used, the newly formed carbohydrazide can react with a second molecule of the ester, forming an unwanted

-diaroylhydrazine dimer. A 3.0 molar excess ensures pseudo-first-order kinetics that strictly favor the mono-acyl product. -

Heat the reaction mixture to reflux (80 °C) for 6 hours.

-

Self-Validation (IPC): The reaction will visually transition from a clear yellow solution to a thick, off-white suspension as the product forms and precipitates. TLC (Dichloromethane:Methanol 9:1) will confirm the disappearance of the ester (

) and the emergence of a highly polar spot ( -

Cool the flask to 0 °C in an ice bath for 1 hour to maximize precipitation.

-

Isolate the product via vacuum filtration, wash the filter cake with ice-cold ethanol (2 × 10 mL), and dry under high vacuum to afford 3-iodothiophene-2-carbohydrazide as an off-white crystalline solid.

Analytical Characterization Data

To ensure the structural integrity of the synthesized scaffold, multi-nuclear NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) are required. The expected quantitative data are summarized in Table 1.

Table 1: Expected Analytical Profile for 3-Iodothiophene-2-carbohydrazide

| Parameter | Analytical Technique | Expected Signal / Value | Structural Assignment |

| 400 MHz, DMSO- | Hydrazide -NH | ||

| Thiophene C5-H | |||

| Thiophene C4-H | |||

| Hydrazide -NH | |||

| 100 MHz, DMSO- | Carbonyl (C=O) | ||

| Thiophene C5, C4 | |||

| Thiophene C2 (quaternary) | |||

| Thiophene C3-I (quaternary) | |||

| FT-IR | ATR, solid state | 3310, 3200 cm | N-H stretching |

| 1645 cm | C=O stretching (Amide I) | ||

| HRMS | ESI-TOF (+ ion) | C |

Downstream Applications in Drug Discovery

The true value of 3-iodothiophene-2-carbohydrazide lies in its orthogonal reactivity. The molecule can be manipulated at two distinct sites without cross-interference, allowing for the rapid assembly of complex polyheterocycles.

For instance,3[3] demonstrate that the C3-iodine can be coupled with terminal alkynes to yield thieno[2,3-c]pyran-7-ones, which are potent anticancer scaffolds[2]. Simultaneously, the carbohydrazide can be condensed with carbon disulfide or aldehydes to form thiadiazole or triazole derivatives.

Fig 2: Downstream diversification pathways for the carbohydrazide scaffold.

References

- A Review on Anticancer Activities of Thiophene and Its Analogs Source: ResearchGate URL

- Petra FROHBERG | Martin Luther University Halle-Wittenberg | Research profile Source: ResearchGate URL

- Source: ResearchGate (Tetrahedron)

- 3-iodothiophene-2-carbohydrazide | 1866542-24-6 Source: Sigma-Aldrich URL

Sources

Crystal Structure & Synthetic Architecture of 3-Iodothiophene-2-Carbohydrazide

Topic: Content Type: In-Depth Technical Guide Audience: Structural Chemists, Medicinal Chemists, and Crystallographers

Executive Summary: The Structural Significance

3-Iodothiophene-2-carbohydrazide represents a critical scaffold in the development of sulfur-based heterocyclic pharmaceuticals. Unlike its unsubstituted or chloro-substituted analogs, the presence of the bulky, polarizable iodine atom at the C3 position introduces unique steric and electronic constraints. This guide analyzes the molecule's crystallographic architecture, emphasizing the "heavy atom effect" on packing efficiency and the potential for halogen bonding (

Synthetic Pathway & Methodology

To access high-purity crystals suitable for X-ray diffraction, a stepwise synthesis from 3-iodothiophene-2-carboxylic acid is required. The direct hydrazinolysis of the acid is inefficient; thus, an ester intermediate is employed.

Optimized Synthetic Protocol

Reaction Scheme:

-

Esterification: 3-Iodothiophene-2-carboxylic acid

Methyl 3-iodothiophene-2-carboxylate. -

Hydrazinolysis: Methyl ester

3-Iodothiophene-2-carbohydrazide.

Step-by-Step Protocol:

-

Esterification: Dissolve 3-iodothiophene-2-carboxylic acid (10 mmol) in anhydrous methanol (20 mL). Add catalytic

(0.5 mL) and reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1). Evaporate solvent, neutralize with -

Hydrazinolysis: Suspend the methyl ester (5 mmol) in absolute ethanol (15 mL). Add hydrazine hydrate (80%, 15 mmol) dropwise at 0°C.

-

Reflux & Crystallization: Heat to reflux for 4–6 hours. The solution will initially clear, followed by the precipitation of the hydrazide.

-

Isolation: Cool to room temperature. Filter the white/pale-yellow solid.

-

Recrystallization (Critical for XRD): Dissolve the crude solid in hot ethanol. Allow slow evaporation at room temperature to grow single crystals suitable for diffraction.

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis and crystallization vector for the target compound.

Structural Analysis & Crystallographic Modeling

While specific unit cell parameters for the 3-iodo derivative are sensitive to solvent inclusion, its structure can be rigorously modeled based on the homologous series of 3-substituted thiophene-2-carbohydrazides (e.g., the 3-chloro analog).

Molecular Conformation (The Ortho-Effect)

The 3-position iodine atom exerts a profound ortho-effect , dictating the planarity and rotational conformation of the carbohydrazide moiety.

-

Thiophene Ring: Planar (

symmetry locally). -

Carbonyl Orientation: The carbonyl oxygen typically adopts an anti conformation relative to the thiophene sulfur to minimize dipole repulsion. However, the bulky Iodine at C3 forces the carbonyl group out of perfect coplanarity with the thiophene ring (torsion angle

) to relieve steric strain. -

Hydrazide Moiety: The

group adopts a syn conformation regarding the C-N bond, facilitating intramolecular hydrogen bonding or specific packing motifs.

Supramolecular Architecture

The crystal lattice is stabilized by a competition between classical hydrogen bonds and halogen bonds.

| Interaction Type | Donor-Acceptor | Distance (Å) | Structural Role |

| H-Bond (Strong) | 2.8 – 3.0 | Forms 1D polymeric chains along the b-axis. | |

| H-Bond (Weak) | 3.0 – 3.2 | Cross-links chains into 2D sheets. | |

| Halogen Bond | 3.2 – 3.5 | Directional interaction; organizes sheets into 3D stacks. | |

| Thiophene | 3.6 – 3.8 | Stabilizes the vertical stacking of aromatic rings. |

Interaction Network Diagram

Figure 2: Predicted supramolecular synthons driving the crystal packing.

Applications in Drug Discovery

The 3-iodothiophene-2-carbohydrazide scaffold is not merely a structural curiosity; it is a pharmacophore precursor.

-

Schiff Base Formation: The terminal amino group (

) readily condenses with aldehydes to form hydrazones. The 3-iodo substituent enhances lipophilicity ( -

Metal Chelation: The O-N-S donor set (carbonyl oxygen, hydrazide nitrogen, thiophene sulfur) forms stable complexes with transition metals (Cu(II), Co(II)). The iodine atom can serve as a secondary coordination site or a handle for further functionalization via Sonogashira coupling.

References

-

Crystal Structure of 3-Chloro Analog (Comparative Model): Source: NCBI / PMC. "(E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide." URL:[Link]

-

Synthesis of 3-Iodothiophene Precursors: Source: Organic & Biomolecular Chemistry.[1] "A recyclable and base-free method for the synthesis of 3-iodothiophenes." URL:[Link]

-

Supramolecular Features of Thiophene Hydrazides: Source: IUCr / PMC. "Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives." URL:[Link]

Sources

Technical Guide: Stability Profiling and Storage Protocols for 3-Iodothiophene-2-carbohydrazide

Executive Summary

3-Iodothiophene-2-carbohydrazide is a high-value heterocyclic intermediate frequently employed in the synthesis of bioactive scaffolds (e.g., antitubercular, antiviral, and anticancer agents).[1] Its structural duality—combining a photo-labile iodothiophene core with a redox-active carbohydrazide tail—creates a complex stability profile.

This guide provides a scientifically grounded protocol for the handling, storage, and stability assessment of this compound. Key takeaway: This compound acts as a "stability cliff"; while the thiophene ring is robust, the C-I bond renders it photolabile, and the hydrazide moiety makes it susceptible to oxidative and hydrolytic degradation. Strict adherence to Cold, Dark, and Inert (CDI) storage protocols is required to maintain purity >98%.

Chemical Identity & Physicochemical Baseline[1][2]

Before establishing storage protocols, we must define the material's baseline properties.

| Property | Description |

| Chemical Name | 3-Iodothiophene-2-carbohydrazide |

| Molecular Formula | C₅H₅IN₂OS |

| Molecular Weight | 268.08 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | White to pale yellow (Yellowing indicates iodine liberation or oxidation) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |

| Melting Point | Typically >140°C (Decomposes) |

| Key Functional Groups | Aryl Iodide (Light sensitive), Carbohydrazide (Redox/pH sensitive) |

Stability Risk Assessment: The "Why" Behind the Protocol

To ensure data integrity in drug development, we must understand the causality of degradation. We categorize risks into three vectors:

Vector A: Photolytic Dehalogenation (Critical Risk)

The carbon-iodine (C-I) bond on the thiophene ring is relatively weak (~50-60 kcal/mol). Exposure to UV or visible light (blue spectrum) can induce homolytic fission, generating a thienyl radical and an iodine radical.

-

Mechanism: R-I + hν → R• + I•

-

Consequence: Formation of thiophene-2-carbohydrazide (des-iodo impurity) and free iodine (

), which catalyzes further oxidation of the hydrazide group.

Vector B: Oxidative Degradation

The hydrazide moiety (

-

Mechanism: Radical abstraction of hydrazidic protons.

-

Consequence: Discoloration (pinking/browning) and loss of nucleophilicity.

Vector C: Hydrolytic Cleavage

While amides are generally stable, the hydrazide bond is susceptible to acid/base catalyzed hydrolysis.

-

Mechanism: Nucleophilic attack of water on the carbonyl carbon.

-

Consequence: Breakdown into 3-iodothiophene-2-carboxylic acid and hydrazine.

Visualization of Degradation Pathways[5]

The following diagram maps the degradation logic, guiding the choice of storage conditions.

Caption: Primary degradation vectors for 3-iodothiophene-2-carbohydrazide showing photolytic, hydrolytic, and oxidative pathways.

Storage & Handling Protocols

Based on the risk assessment, the following "CDI" (Cold, Dark, Inert) protocol is mandatory for long-term storage (>1 week).

Environmental Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Slows kinetic rate of hydrolysis and radical propagation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent hydrazide oxidation. Argon is preferred (heavier than air). |

| Light | Total Obscurity | Prevents C-I bond cleavage. Use amber vials wrapped in foil. |

| Humidity | <40% RH (Desiccated) | Prevents moisture-induced hydrolysis. |

Container Specifications

-

Primary Container: Amber borosilicate glass vial (Type I).

-

Closure: Screw cap with PTFE (Teflon) liner . Avoid rubber septa which can leach plasticizers or absorb iodine.

-

Secondary Containment: Sealed Mylar bag with a silica gel desiccant packet and an oxygen scavenger.

Handling "Best Practices"

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopic shock).

-

Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials upon initial receipt.

-

Solvent Choice: When preparing stock solutions, use anhydrous DMSO or DMF. Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as they can promote solvolysis.

Quality Control & Stability Testing

To validate the integrity of your material, implement the following QC workflow.

Routine QC Metrics

-

Appearance: Pass if White/Off-white. Fail if Yellow/Brown/Pink.

-

Solubility: Clear solution in DMSO (50 mg/mL). Turbidity suggests polymerization or hydrolysis products.

-

LC-MS Purity: >98% (Area under curve).

Forced Degradation Protocol (Stress Testing)

Use this protocol to determine the specific stability limits of your batch.

Methodology:

-

Preparation: Dissolve compound in Acetonitrile:Water (50:50) at 1 mg/mL.

-

Stress Conditions:

-

Acid: Add 0.1M HCl, hold at RT for 24h.

-

Base: Add 0.1M NaOH, hold at RT for 4h (Expect rapid degradation).

-

Oxidation:[2] Add 3%

, hold at RT for 4h. -

Photostability: Expose solid sample to UV (254nm) for 24h.

-

-

Analysis: Analyze via HPLC-UV (254 nm) and Mass Spec.

QC Decision Workflow

Caption: Decision tree for incoming material acceptance and long-term storage management.

References

-

Thiophene Derivatives Stability

- Source: Sigma-Aldrich Safety D

- Relevance: Establishes light sensitivity and low-temperature storage requirements for the iodothiophene core.

-

URL:

-

Hydrazide Oxidation Chemistry

- Title: Oxid

- Source:Journal of Organic Chemistry (General Principles).

- Context: Hydrazides (R-CONHNH2)

-

URL:

-

Photolytic Dehalogenation of Aryl Iodides

- Title: Photochemistry of Aryl Halides.

- Source:Chemical Reviews.

- Context: Supports the mechanism of homolytic C-I bond cleavage under UV/Visible light exposure.

-

URL:

-

General Storage of Fine Chemicals

Sources

Theoretical and Computational Studies of 3-Iodothiophene-2-Carbohydrazide: A Comprehensive Methodological Guide

Executive Summary

The molecular scaffold of 3-iodothiophene-2-carbohydrazide (CAS: 1866542-24-6) represents a highly privileged pharmacophore in modern medicinal chemistry[1]. Thiophene rings frequently serve as bioisosteres for benzene, offering improved aqueous solubility and altered metabolic stability. Furthermore, the carbohydrazide moiety is a proven precursor for hydrazone-based therapeutics, widely recognized for their anti-tubercular (targeting InhA) and anti-microbial properties.

However, the inclusion of the bulky, highly polarizable iodine atom at the 3-position introduces complex stereoelectronic dynamics. Iodine exerts significant heavy-atom relativistic effects and possesses a distinct anisotropic charge distribution known as a "σ-hole." To accurately harness this molecule for structure-based drug design, researchers must employ rigorous, self-validating computational workflows. This whitepaper outlines the authoritative protocols for profiling 3-iodothiophene-2-carbohydrazide using Density Functional Theory (DFT), Non-Covalent Interaction (NCI) analysis, Molecular Docking, and Molecular Dynamics (MD) simulations.

Ab Initio Quantum Mechanical Profiling (DFT)

Before a ligand can be virtually screened against a biological target, its ground-state geometry and electronic distribution must be precisely defined. Molecular mechanics (MM) force fields often fail to accurately parameterize heavy halogens like iodine. Therefore, ab initio quantum mechanics is mandatory.

Methodological Causality: The Basis Set Dilemma

Standard Pople basis sets (e.g., 6-311G(d,p)) are inadequate for 3-iodothiophene-2-carbohydrazide. Iodine (Z=53) contains core electrons that move at relativistic speeds, altering the effective nuclear charge felt by valence electrons. To resolve this, we mandate the use of the def2-TZVP basis set. This basis set incorporates Effective Core Potentials (ECPs) that implicitly model core relativistic effects while providing triple-zeta quality for the valence electrons, ensuring accurate C-I bond lengths and halogen polarizability.

Step-by-Step DFT Protocol (Gaussian 16)

This protocol utilizes Gaussian 16[2] to establish a self-validating local minimum.

-

Initial Geometry Generation: Construct the 3D model of 3-iodothiophene-2-carbohydrazide and perform a preliminary MM2 energy minimization to resolve severe steric clashes.

-

Optimization and Frequency Calculation: Submit the coordinates to Gaussian 16 using the functional B3LYP with Grimme’s D3 dispersion correction (GD3BJ) to account for intramolecular non-covalent interactions.

-

Route Section Command:#p opt freq b3lyp/def2tzvp empiricaldispersion=gd3bj scrf=(smd,solvent=water)

-

-

Self-Validation (The Hessian Matrix): Analyze the frequency output. The protocol is only validated if the number of imaginary frequencies is exactly zero (NImag=0). An imaginary frequency indicates a transition state rather than a true local minimum on the potential energy surface. If NImag > 0, the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

-

Wavefunction Extraction: Generate the formatted checkpoint file (.fch) for downstream topological analysis.

Figure 1: DFT optimization pipeline ensuring self-validating local minima.

Electronic Structure & Halogen Bonding Analysis

Once the geometry is validated, the electronic properties must be mapped to predict how the molecule will interact with a protein receptor.

Molecular Electrostatic Potential (MEP) and the σ-Hole

Using Multiwfn[3], researchers should map the electrostatic potential onto the electron density isosurface.

-

Causality: The iodine atom is highly electronegative, yet due to its polarizability, the electron density is drawn toward the thiophene ring. This creates a localized region of positive electrostatic potential on the outermost extension of the C-I bond (the σ-hole).

-

Drug Design Implication: This σ-hole acts as a potent Lewis acid, capable of forming highly directional "halogen bonds" with Lewis bases (e.g., backbone carbonyl oxygens of a kinase or reductase). Recognizing this allows computational chemists to prioritize docking poses where the C-I axis points directly at a hydrogen-bond acceptor in the binding pocket.

Quantitative Data Summary

Table 1: Recommended DFT Parameters & Expected Thermochemical Outputs

| Parameter | Selection / Metric | Scientific Rationale |

| Functional | B3LYP + GD3BJ | Balances computational cost with accurate geometry; GD3BJ corrects for long-range dispersion. |

| Basis Set | def2-TZVP | Relativistic ECP basis set; mathematically essential for the heavy Iodine atom (Z=53). |

| Solvation Model | SMD (Water) | Simulates the aqueous physiological environment for accurate dipole moment estimation. |

| Validation Metric | NImag = 0 | Confirms the optimized structure is a true local minimum, not a transition state. |

| FMO Gap | Quantifies chemical hardness and reactivity; a smaller gap indicates higher kinetic instability. |

Target Engagement: Molecular Docking Protocol

To evaluate the therapeutic potential of 3-iodothiophene-2-carbohydrazide, molecular docking is employed to predict its binding affinity and pose within a target receptor (e.g., Mycobacterium tuberculosis InhA).

Methodological Causality: Conformational Flexibility

The carbohydrazide group (-CO-NH-NH2) contains multiple rotatable bonds. AutoDock Vina[4] is utilized due to its highly efficient Lamarckian Genetic Algorithm, which excels at sampling the conformational space of highly flexible ligands while utilizing an empirical scoring function to estimate binding free energy (

Step-by-Step Docking Protocol (AutoDock Vina)

-

Protein Preparation: Download the target crystal structure from the PDB. Strip co-crystallized water molecules (unless bridging waters are structurally conserved). Add polar hydrogens and assign Kollman charges.

-

Ligand Preparation: Import the optimized DFT geometry. Assign Gasteiger charges. Manually define the C-N and N-N bonds of the carbohydrazide moiety as "active" (rotatable) to ensure the algorithm samples all possible hydrogen-bonding conformations.

-

Self-Validating Grid Box: Before docking the novel compound, redock the native co-crystallized ligand.

-

Validation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD

Å validates the grid box coordinates and the scoring function's efficacy for this specific pocket.

-

-

Execution: Run Vina with an exhaustiveness parameter of 16 to ensure deep sampling of the conformational space.

Molecular Dynamics (MD) Validation

Molecular docking is inherently static and often treats the protein as a rigid body. To validate the stability of the predicted 3-iodothiophene-2-carbohydrazide binding pose, Molecular Dynamics (MD) simulations must be conducted using GROMACS[5].

Step-by-Step MD Protocol

-

Topology Generation: Parameterize the protein using the AMBER99SB-ILDN force field. Parameterize the ligand using the General AMBER Force Field (GAFF), utilizing the restrained electrostatic potential (RESP) charges derived from the earlier DFT calculations.

-

System Setup: Place the complex in a dodecahedron box. Solvate with the TIP3P water model and neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

-

Energy Minimization: Execute a steepest-descent minimization until the maximum force is

kJ/mol/nm to remove steric clashes introduced during solvation. -

Self-Validating Equilibration:

-

Run a 100 ps NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system at 300 K using a V-rescale thermostat.

-

Run a 100 ps NPT ensemble (constant Pressure) using a Parrinello-Rahman barostat.

-

Validation: The system is only validated for the production run when the temperature, pressure, and density plots plateau, confirming thermodynamic equilibrium.

-

-

Production Run: Execute a 100 ns unconstrained production run. Extract the RMSD of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues to confirm complex stability.

Figure 2: Sequential computational workflow from ab initio quantum mechanics to molecular dynamics.

Quantitative Data Summary

Table 2: Molecular Docking & Dynamics Protocol Parameters

| Phase | Parameter | Specification | Causality |

| Docking | Grid Box Resolution | 1.0 Å (Vina Default) | Optimal resolution for the AutoDock Vina empirical scoring function. |

| Docking | Exhaustiveness | 16 | Ensures thorough conformational sampling of the flexible hydrazide moiety. |

| MD | Force Field | AMBER99SB-ILDN / GAFF | Highly optimized for protein-ligand interactions and halogenated small molecules. |

| MD | Water Model | TIP3P | Balances computational efficiency with accurate solvent hydrogen bonding. |

| MD | Ensemble | NVT followed by NPT | Equilibrates temperature (300 K) and pressure (1 bar) prior to production. |

Conclusion

The theoretical profiling of 3-iodothiophene-2-carbohydrazide requires a meticulous, multi-tiered computational approach. By enforcing a self-validating DFT pipeline with relativistic basis sets, researchers can accurately map the iodine σ-hole. Transitioning these high-fidelity quantum mechanical parameters into molecular docking and subsequent 100 ns MD simulations provides a robust, physically grounded model of target engagement, drastically reducing false positives in the early stages of drug development.

References

1.[1] Sigma-Aldrich. 3-iodothiophene-2-carbohydrazide | 1866542-24-6. Available at: [Link] 2.[5] Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Available at: [Link] 3. Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. Available at: [Link] 4.[4] Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link] 5.[3] Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. Available at: [Link] 6.[2] Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision A.03. Gaussian, Inc., Wallingford CT. Available at: [Link]

Sources

- 1. 3-iodothiophene-2-carbohydrazide | 1866542-24-6 [sigmaaldrich.cn]

- 2. gaussian.com [gaussian.com]

- 3. Multiwfn: a multifunctional wavefunction analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-Iodothiophene Derivatives in Medicinal Chemistry: A Comprehensive Guide to Synthesis, Reactivity, and Therapeutic Applications

Executive Summary

Thiophene and its fused derivatives represent a privileged class of heterocycles in modern pharmacopoeia, forming the structural backbone of blockbuster therapeutics ranging from antithrombotics to targeted oncology agents. However, the regioselective functionalization of the thiophene ring—particularly at the thermodynamically less favored 3-position—poses a significant synthetic hurdle. 3-Iodothiophene has emerged as a critical linchpin in medicinal chemistry to overcome this barrier. Due to the highly polarizable and kinetically labile carbon-iodine (C-I) bond, 3-iodothiophene serves as an elite electrophile in transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth technical analysis of 3-iodothiophene derivatives, detailing the mechanistic causality of their reactivity, self-validating synthetic protocols, and their downstream applications in drug discovery.

The Strategic Role of 3-Iodothiophene in Drug Discovery

In the design of active pharmaceutical ingredients (APIs), the choice of halogen on a heteroaromatic scaffold dictates both the synthetic trajectory and the final pharmacokinetic profile. While 3-bromothiophene is often more chemically stable and commercially accessible, 3-iodothiophene provides a distinct kinetic advantage.

The C-I bond dissociation energy (~238 kJ/mol) is significantly lower than that of the C-Br bond (~285 kJ/mol). In the context of palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Negishi), this weaker bond accelerates the oxidative addition step—often the rate-determining step of the catalytic cycle[1]. This allows reactions to proceed under milder conditions, which is essential when coupling complex, highly functionalized, or thermally sensitive medicinal intermediates. Furthermore, iodine can be strategically retained in the final drug molecule to enhance lipophilicity, improve metabolic stability, and engage in specific protein-ligand interactions via halogen bonding[2].

Mechanistic Rationale: Reactivity and Causality

The inherent electron density of the thiophene ring naturally directs electrophilic aromatic substitution to the 2- and 5-positions. Consequently, directly functionalizing the 3-position is kinetically unfavored. By utilizing 3-iodothiophene, chemists bypass this inherent electronic bias, utilizing the C-I bond as an artificial directing vector.

For example, in the synthesis of the antithrombotic drug Clopidogrel , the synthetic sequence commences with 3-iodothiophene diacetate. Treatment with allyltrimethylsilane selectively yields 2-allyl-3-iodothiophene. The iodine atom is then exploited via a rapid magnesium-halogen exchange to generate a highly nucleophilic heteroaryl Grignard reagent, which is subsequently formylated[3]. This sequence perfectly illustrates the dual utility of the iodine atom: first as a steric/electronic director for adjacent functionalization, and second as a highly reactive leaving group for carbon-carbon bond formation.

Mechanistic pathway of Pd-catalyzed cross-coupling utilizing 3-iodothiophene.

Key Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and utilization of 3-iodothiophene derivatives, emphasizing the causality behind specific experimental conditions.

Protocol 1: Copper-Assisted Halogen Exchange (Finkelstein-Type) for 3-Iodothiophene Synthesis

Reference: AperTO / University of Torino[4]

Causality: Direct iodination of thiophene yields mixtures of isomers. Starting from the easily accessible 3-bromothiophene, a CuI-catalyzed Finkelstein reaction is employed. The addition of N,N-dimethylethylenediamine acts as a bidentate ligand, increasing the solubility of Cu(I) and enhancing the electron density at the metal center, which accelerates oxidative addition into the stubborn C-Br bond.

-

Preparation: Purge a Schlenk flask with argon for 20 minutes. Reasoning: Cu(I) is highly susceptible to oxidation to Cu(II), which would terminate the catalytic cycle and promote unwanted oxidative homocoupling.

-

Reaction: Add 3-bromothiophene (1.0 eq), NaI (2.0 eq), CuI (0.06 eq), and N,N-dimethylethylenediamine (0.1 eq) in a 4:1 mixture of toluene and dioxane.

-

Execution: Heat the sealed mixture at 110 °C for 24 hours. Reasoning: The Finkelstein reaction on aromatic systems is thermodynamically challenging; elevated temperatures provide the activation energy, driven forward by the precipitation of NaBr in the non-polar solvent.

-

Self-Validation: The progress of the reaction is visually indicated by the formation of a white NaBr precipitate. Complete conversion is verified by GC-MS, ensuring the disappearance of the 3-bromothiophene peak (m/z ~163) and the appearance of the 3-iodothiophene peak (m/z ~210).

Protocol 2: Iodocyclization of 1-Mercapto-3-yn-2-ols in Deep Eutectic Solvents (DES)

Reference: ResearchGate / Molecules[5]

Causality: Traditional iodocyclizations require toxic, volatile organic solvents. Utilizing a Choline Chloride/Glycerol (ChCl/Gly) DES provides a highly polar, hydrogen-bond-donating environment that stabilizes the transient iodonium intermediate during cyclization, bypassing the need for hazardous media.

-

Preparation: Prepare the ChCl/Gly DES mixture and add 1-mercapto-3-yn-2-ol.

-

Reaction: Add molecular iodine (I₂) (1.2 eq) at room temperature and stir for 5 hours. Reasoning: I₂ acts as a mild electrophile, activating the alkyne for intramolecular nucleophilic attack by the thiol group. The slight excess ensures complete conversion without over-halogenating the thiophene ring.

-

Extraction: Extract the product with hexane.

-

Self-Validation: The successful phase separation between the dense, polar DES layer and the non-polar hexane layer serves as an immediate physical validation of product isolation. TLC (hexane/ethyl acetate) confirms the absence of the polar alkyne-thiol starting material. The DES layer can be recycled up to six times without yield degradation.

Protocol 3: Negishi Cross-Coupling for Thieno-Fused Ribonucleosides

Reference: Journal of Medicinal Chemistry (ACS)[6]

Causality: Linking a pyrimidine ring to the 3-position of thiophene requires high regioselectivity. The Negishi coupling is chosen over Suzuki due to its superior functional group tolerance and the rapid transmetalation of organozinc reagents.

-

Zincation: Treat 4,6-dichloropyrimidine with (TMP)₂Zn·MgCl₂·LiCl. Reasoning: This turbo-Grignard-derived zinc base allows for highly regioselective metalation at the 5-position of the pyrimidine without triggering nucleophilic attack on the sensitive C-Cl bonds.

-

Self-Validation Step: The efficiency of the zincation is validated by quenching a micro-aliquot with iodine and checking for the 5-iodo-4,6-dichloropyrimidine intermediate via LC-MS before proceeding.

-

Coupling: Add 3-iodothiophene and Pd(PPh₃)₄ catalyst. Heat the mixture. Reasoning: The Pd(0) catalyst selectively undergoes oxidative addition at the weaker C-I bond of 3-iodothiophene rather than the C-Cl bonds of the pyrimidine, preventing unwanted polymerization.

Medicinal Chemistry Applications & Biological Activity

Antiviral Agents

Thieno-fused 7-deazapurine ribonucleosides represent a potent class of cytostatic and antiviral agents. Utilizing the Negishi cross-coupling protocol described above, researchers successfully linked 4,6-dichloropyrimidine with 3-iodothiophene to forge the core scaffold of these nucleoside analogues. Subsequent nucleophilic azidation and cyclization yielded compounds with significant therapeutic potential against viral replication pathways[6].

Oncology and Targeted Therapies

Halogenated thiophenes are actively investigated for their anticancer properties. The incorporation of halogens modulates the compound's lipophilicity and binding affinity to biological targets. For instance, specific thiophene carboxamide derivatives synthesized from polyhalogenated precursors have demonstrated potent cytotoxicity against Hep3B liver cancer cell lines, achieving IC₅₀ values in the low micromolar range (e.g., 5.46 µM)[2].

Furthermore, highly functionalized 3-iodothiophene derivatives (such as ethyl 4-cyano-5-[(2,4-dimethoxybenzyl)amino]-3-iodothiophene-2-carboxylate) serve as direct precursors in the synthesis of potent Phosphoinositide 3-kinase (PI3K) inhibitors via Suzuki coupling with arylboronic acids. Inhibition of the PI3K pathway is a validated mechanism for treating proliferative and inflammatory disorders[7].

Logical workflow mapping 3-iodothiophene activation to specific medicinal chemistry outcomes.

Quantitative Data Summary

The following table synthesizes the quantitative performance metrics of 3-iodothiophene derivatives across various synthetic methodologies and biological assays.

| Compound / Reaction Target | Application / Cell Line | Key Metric (Yield / IC₅₀) | Source |

| 3-Iodothiophene (via Cu-Finkelstein) | Synthetic Intermediate | 85% Yield | |

| 3-Iodothiophene derivatives (via DES Iodocyclization) | Green Synthesis Intermediate | 62–80% Yield | [5] |

| 4,6-Dichloro-5-(3-thienyl)pyrimidine | Antiviral Precursor | 70% Yield (8-gram scale) | [6] |

| Thiophene carboxamide derivative 2b | Hep3B (Liver Cancer) | IC₅₀: 5.46 µM | |

| 2-Allyl-3-iodothiophene | Clopidogrel (Antithrombotic) Precursor | Quantitative Yield (~99%) | [3] |

References

- Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds

- Polyhalogenated Thiophenes: A Comparative Guide to Their Applications in Organic Electronics, Medicinal Chemistry, and Sensing Benchchem

- Improved Synthesis of[2,2':5',2''-terthiophen]-3'-ylethynyl-2,2'-bipyridine AperTO - Archivio Istituzionale Open Access dell'Università di Torino

- Prescribed drugs containing nitrogen heterocycles: an overview RSC Publishing

- Synthesis and Cytostatic and Antiviral Profiling of Thieno-Fused 7-Deazapurine Ribonucleosides Journal of Medicinal Chemistry - ACS Public

- THIOPHENE OR THIAZOLE DERIVATIVES AND THEIR USE AS PI3K INHIBITORS European P

- Synthesis of Thiophenes in a Deep Eutectic Solvent: Heterocyclodehydration and Iodocyclization of 1-Mercapto-3-yn-2-ols in a Choline Chloride/Glycerol Medium ResearchG

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 4. iris.unito.it [iris.unito.it]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

discovery and history of novel thiophene compounds

Title: The Thiophene Scaffold: From Impurity to Bioisosteric Powerhouse Subtitle: A Technical Deep Dive into Synthesis, Pharmacology, and Material Science Applications

Introduction: The Serendipity of Sulfur

The history of thiophene is a testament to the importance of impurity in scientific discovery. In 1882, Victor Meyer was demonstrating the "indophenine test"—a reaction where benzene turns blue upon treatment with isatin and concentrated sulfuric acid—to his students at the University of Zurich. When his assistant, T. Sandmeyer, prepared the lecture using synthetic benzene (decarboxylated from benzoic acid) rather than coal-tar benzene, the reaction failed.

Meyer correctly deduced that the "benzene" reaction was actually driven by a contaminant. He isolated this impurity, a sulfur-containing analog of benzene, and named it thiophene (theion = sulfur, phaino = shining/apparent).[1]

Today, thiophene is no longer an impurity but a cornerstone of medicinal chemistry and organic electronics. This guide explores the technical evolution of thiophene, moving from its bioisosteric utility to advanced synthetic protocols and its critical role in modern therapeutics and materials.

Part 1: Structural Fundamentals & Bioisosterism

Thiophene is frequently employed as a bioisostere for benzene.[1][2][3] However, treating them as identical is a common error in drug design. The subtle electronic and steric differences drive the "novelty" in new compound generation.

Table 1: Comparative Physicochemical Profile (Benzene vs. Thiophene)

| Property | Benzene | Thiophene | Implication for Drug Design |

| Bond Angle | 120° (C-C-C) | ~93° (C-S-C) | Thiophene is physically smaller; alters receptor fit. |

| Lone Pairs | None | Two on Sulfur | Potential H-bond acceptor (weak); S-oxidation liability. |

| Lipophilicity (LogP) | 2.13 | 1.81 | Thiophene is slightly less lipophilic, improving solubility. |

| Electrophilicity | Moderate | High (Super-aromatic) | C2/C5 positions are highly reactive to metabolism. |

| Metabolic Fate | Epoxidation | S-oxidation / Ring opening | Thiophene can act as a "metabolic handle" (see Clopidogrel). |

The "Magic Sulfur" Effect: Replacing a phenyl ring with a thiophene often improves potency due to the sulfur atom’s ability to engage in specific non-covalent interactions (e.g., sulfur-aromatic interactions) that a phenyl ring cannot. Furthermore, the altered bond angles (C-S-C is ~93°) can relieve steric strain in crowded biaryl systems, allowing the molecule to adopt a more favorable conformation for binding.

Part 2: Synthetic Evolution & Protocols

While the Paal-Knorr synthesis (1,4-dicarbonyls + sulfidizing agent) is the classical route, the Gewald Reaction remains the gold standard for accessing highly substituted 2-aminothiophenes, a scaffold ubiquitous in kinase inhibitors and GPCR ligands.

Mechanism of the Gewald Reaction

The reaction is a multi-component condensation between a ketone/aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur, catalyzed by a base (typically morpholine).[4]

Caption: The Gewald reaction proceeds via a Knoevenagel condensation followed by sulfur uptake and rapid cyclization.

Protocol: Optimized Synthesis of a Novel 2-Aminothiophene Scaffold

Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents:

-

Cyclohexanone (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Sulfur (elemental, powder) (10 mmol)

-

Morpholine (15 mmol)

-

Ethanol (30 mL)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve cyclohexanone and ethyl cyanoacetate in ethanol.

-

Catalyst Addition: Add morpholine dropwise over 5 minutes. Note: The reaction is exothermic; temperature control is vital to prevent polymerization of the nitrile.

-

Sulfur Addition: Add elemental sulfur in a single portion.

-

Reflux: Heat the mixture to 50°C for 1 hour, then increase to reflux (approx. 78°C) for 3 hours. Causality: The initial lower temperature allows the Knoevenagel condensation to equilibrate before the irreversible sulfur uptake occurs.

-

Work-up: Cool to room temperature. The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/water (9:1) to yield pale yellow crystals.

Self-Validation Check:

-

TLC: The disappearance of sulfur (non-polar) and the appearance of a fluorescent spot (thiophene) confirms reaction progress.

-

NMR: Look for the disappearance of the cyclohexanone carbonyl signal and the appearance of the NH2 broad singlet (~6-7 ppm).

Part 3: Pharmacological Case Study

Thiophene is not just a structural scaffold; it is often a "pro-drug" handle.[1] The most famous example is Clopidogrel (Plavix) , an antiplatelet agent.

The Thiophene Liability as a Feature: Clopidogrel itself is inactive. It requires metabolic bioactivation by CYP450 enzymes.[5] The thiophene ring is the site of this activation.[6][7] The liver oxidizes the thiophene to a thiolactone, which then hydrolyzes to open the ring, revealing a reactive free thiol.[8] This thiol forms a disulfide bond with the P2Y12 receptor on platelets, permanently disabling them.

Caption: Metabolic bioactivation of Clopidogrel.[5][6][7] The thiophene ring is oxidized and opened to generate the active thiol species.[6][8]

Part 4: The Materials Frontier (Organic Electronics)

Beyond pharma, thiophenes dominate the field of Organic Photovoltaics (OPV). Poly(3-hexylthiophene) (P3HT) is the "fruit fly" of organic electronics.

Regioregularity is King: In P3HT synthesis, the coupling of 3-substituted thiophenes can occur in three ways:

-

Head-to-Tail (HT): The desired arrangement. Allows planar stacking.

-

Head-to-Head (HH): Steric clash between hexyl chains twists the backbone.

-

Tail-to-Tail (TT): Irregular spacing.

Why it matters: High HT regioregularity (>98%) leads to a planar polymer backbone that stacks like sheets of paper (lamellar packing). This stacking facilitates

Synthesis Note: Modern synthesis utilizes Grignard Metathesis (GRIM) polymerization to achieve >98% HT coupling, using a Nickel catalyst to control the chain growth mechanism.

References

-

Meyer, V. (1882).[1][2] Über das Thiophen. Berichte der deutschen chemischen Gesellschaft. Link

-

Gewald, K., et al. (1966).[9] Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte. Link

-

Savi, P., et al. (2000). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers. Biochemical and Biophysical Research Communications. Link

-

McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials. Link

-

Dansette, P. M., et al. (2012).[7] Cytochromes P450 Catalyze Both Steps of the Major Pathway of Clopidogrel Bioactivation. Chemical Research in Toxicology. Link

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocycic compound Thiophene | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 3-Iodothiophene-2-Carbohydrazide: A Detailed Protocol for Pharmaceutical Research

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-iodothiophene-2-carbohydrazide from methyl 3-iodothiophene-2-carboxylate. This transformation, a nucleophilic acyl substitution known as hydrazinolysis, is a critical step in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also insights into the reaction mechanism, safety considerations, and characterization of the final product. The aim is to provide a robust and reproducible procedure to facilitate the synthesis of this important building block for further chemical exploration.

Introduction: The Significance of Thiophene-Based Scaffolds

Thiophene and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active molecules.[1][2] The unique electronic properties and structural features of the thiophene ring allow for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] Specifically, 3-iodothiophene-2-carbohydrazide serves as a versatile precursor for the synthesis of more complex heterocyclic systems such as oxadiazoles, triazoles, and thiazolidinones, which have shown promise in various therapeutic areas.[2] The presence of the iodo-substituent at the 3-position provides a strategic handle for further functionalization via cross-coupling reactions, while the carbohydrazide moiety is a key pharmacophore and a reactive intermediate for constructing larger molecular frameworks.

The conversion of an ester, in this case, methyl 3-iodothiophene-2-carboxylate, to its corresponding hydrazide is a fundamental and widely employed reaction in organic synthesis.[5][6] The process involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the more stable carbohydrazide. This application note details a reliable and efficient protocol for this transformation, ensuring high yield and purity of the desired product.

Reaction Mechanism and Rationale

The synthesis of 3-iodothiophene-2-carbohydrazide from methyl 3-iodothiophene-2-carboxylate proceeds via a nucleophilic acyl substitution reaction. The key steps are as follows:

-

Nucleophilic Attack: Hydrazine (N₂H₄), a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the methoxide (CH₃O⁻) as a leaving group.

-

Proton Transfer: The released methoxide is protonated by the excess hydrazine or during the workup to form methanol.

The choice of hydrazine hydrate as the reagent is crucial; it serves as both the nucleophile and often as the solvent or co-solvent. The reaction is typically carried out under reflux conditions to provide the necessary activation energy for the reaction to proceed at a reasonable rate. Ethanol or methanol is often used as a solvent to ensure the miscibility of the reactants.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-iodothiophene-2-carbohydrazide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| Methyl 3-iodothiophene-2-carboxylate | ≥97% | Commercially Available | 58470-99-8 | Starting Material |

| Hydrazine Hydrate (64-65%) | Reagent Grade | Commercially Available | 7803-57-8 | Caution: Toxic and Corrosive |

| Ethanol (Absolute) | ACS Grade | Commercially Available | 64-17-5 | Solvent |

| Distilled Water | 7732-18-5 | For workup | ||

| Round-bottom flask (100 mL) | ||||

| Reflux condenser | ||||

| Magnetic stirrer and stir bar | ||||

| Heating mantle | ||||

| Buchner funnel and filter paper | ||||

| Beakers and Erlenmeyer flasks | ||||

| pH paper |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-iodothiophene-2-carboxylate (e.g., 5.36 g, 20 mmol).

-

Solvent Addition: Add absolute ethanol (40 mL) to the flask and stir the mixture until the starting material is completely dissolved.

-

Reagent Addition: Carefully add hydrazine hydrate (e.g., 5.0 mL, ~100 mmol, 5 equivalents) to the reaction mixture dropwise using a dropping funnel or a pipette. Note: This reaction is exothermic; addition should be controlled to prevent excessive heating.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath may promote the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold distilled water (2 x 10 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Workflow Diagram

Figure 1. Experimental workflow for the synthesis of 3-iodothiophene-2-carbohydrazide.

Safety Precautions

-

Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ethanol: Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.

-

General Precautions: Perform the reaction in a properly functioning fume hood. Ensure all glassware is clean and dry before use.

Characterization

The synthesized 3-iodothiophene-2-carbohydrazide should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Melting Point: Determine the melting point of the product and compare it with the literature value.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure and check for the presence of impurities. The spectrum should show characteristic peaks for the thiophene ring protons and the -NH and -NH₂ protons of the hydrazide group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To confirm the carbon framework of the molecule.

-

IR (Infrared) Spectroscopy: To identify the functional groups present, particularly the C=O (amide) and N-H stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase the reaction time or the amount of hydrazine hydrate. Ensure the reflux temperature is maintained. |

| Loss of product during workup. | Use minimal amounts of cold solvent for washing. Ensure complete precipitation before filtration. | |

| Product is an oil or does not solidify | Presence of impurities. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. |

| Insufficient cooling. | Ensure the reaction mixture is thoroughly cooled in an ice bath. | |

| Impure Product | Incomplete reaction. | See "Low Yield" section. |

| Inadequate washing. | Wash the product thoroughly with cold water to remove residual hydrazine hydrate. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-iodothiophene-2-carbohydrazide from its corresponding methyl ester. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable building block for the development of novel heterocyclic compounds with potential therapeutic applications. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring a successful synthesis.

References

-

Taylor & Francis. (2024, February 6). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Retrieved from [Link]

-

PubMed. (2024, February 6). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]

-

RSC Publishing. (2020, January 10). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD. Retrieved from [Link]

-

De Gruyter. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF. Retrieved from [Link]

-

PMC. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Retrieved from [Link]

-

MDPI. (2021, May 11). Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method. Retrieved from [Link]

- Google Patents. US4847386A - Process for preparing thiophene derivatives.

-

Organic Syntheses. 2-Iodothiophene - Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-iodothiophene by coordination catalysis, and analogous iodination and coupling reaction | Request PDF. Retrieved from [Link]

-

MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

-

IRIS UniPA. Iodocyclization of 2-Methylthiophenylacetylenes to 3- Iodobenzothiophenes and their coupling Reactions under More. Retrieved from [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved from [Link]

-

ResearchGate. (2023, October 17). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies | Request PDF. Retrieved from [Link]

-

J-GLOBAL. Formation of Pyrazol-3-ylacetohydrazides by Reaction of Methyl 3-Hydroxythiophene-2-carboxylates with Hydrazine Hydrate. | Article Information. Retrieved from [Link]

-

Semantic Scholar. Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. Retrieved from [Link]

-

MDPI. (2021, May 11). Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2011, January 1). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]

-

ResearchGate. (2013, February 6). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

-

Oriental Journal of Chemistry. Amira A Ghoneim.pmd. Retrieved from [Link]

-

PubChem. Methyl 3-iodothiophene-2-carboxylate (C6H5IO2S). Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09831C [pubs.rsc.org]

- 5. ac1.hhu.de [ac1.hhu.de]

- 6. ajgreenchem.com [ajgreenchem.com]

Application Note: 3-Iodothiophene-2-carbohydrazide as a Bifunctional Precursor for Advanced Heterocyclic Synthesis

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

In modern drug discovery, the rapid assembly of complex, polycyclic heteroaromatics is highly dependent on the availability of versatile, bifunctional building blocks. 3-Iodothiophene-2-carbohydrazide (CAS: 1866542-24-6) [1] is a highly strategic precursor that offers two orthogonal vectors for functionalization:

-

The 2-Carbohydrazide Moiety: A classic electrophilic condensation site, ideal for constructing 5-membered nitrogen-rich heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. These motifs are ubiquitous in medicinal chemistry as bioisosteres for amides and esters [3].

-

The C3-Iodine Atom: A prime handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions). The iodine atom's high reactivity allows for selective oxidative addition by Palladium(0) catalysts, even in the presence of other functional groups.

The synthesis of thiophene-2-carboxylate derivatives and their subsequent conversion to hydrazides and triazoles has been extensively documented in the development of potent PI3K inhibitors and anti-colon cancer agents [2, 3]. By leveraging the orthogonal reactivity of this precursor, chemists can utilize a "cyclize-then-couple" or "couple-then-cyclize" workflow to generate diverse chemical libraries.

Mechanistic Pathways & Divergent Synthesis

The true value of 3-iodothiophene-2-carbohydrazide lies in its ability to undergo divergent synthesis. The causality behind this orthogonality is rooted in hard-soft acid-base (HSAB) theory and transition metal kinetics. The hard nucleophilic nitrogen atoms of the hydrazide react readily with hard electrophiles (acyl chlorides, aldehydes), while the soft, polarizable C-I bond is selectively activated by soft, electron-rich transition metals (Pd, Cu).

Divergent synthetic pathways leveraging the orthogonal reactivity of 3-iodothiophene-2-carbohydrazide.

Experimental Workflows & Protocols

The following protocols detail a "cyclize-then-couple" approach. We first construct a 1,3,4-oxadiazole ring at the C2 position, followed by a Suzuki-Miyaura cross-coupling at the C3 position.

Protocol A: Synthesis of 2-(3-Iodothiophen-2-yl)-5-aryl-1,3,4-oxadiazole

Mechanistic Rationale: Phosphorus oxychloride (

Step-by-Step Methodology:

-

Acylation: In an oven-dried 50 mL round-bottom flask, dissolve 3-iodothiophene-2-carbohydrazide (1.0 eq, 2.0 mmol) in anhydrous dichloromethane (DCM, 15 mL). Add triethylamine (1.5 eq, 3.0 mmol) and cool the mixture to 0 °C.

-

Electrophilic Addition: Dropwise, add the desired aroyl chloride (1.1 eq, 2.2 mmol). Stir for 2 hours at room temperature.

-

Validation Check 1: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly polar hydrazide spot (

) and the emergence of a diacylhydrazine spot ( -

Dehydrative Cyclization: Concentrate the mixture under reduced pressure to remove DCM. Cautiously add

(10 mL) to the crude residue. Attach a reflux condenser and heat to 90 °C for 4 hours. -

Quenching & Workup: Cool the mixture to room temperature and pour it dropwise over crushed ice (100 g) with vigorous stirring to hydrolyze excess

. Neutralize the aqueous layer with saturated -

Isolation: Extract with EtOAc (

mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C3

Mechanistic Rationale: The C3 position of the thiophene is sterically hindered by the newly formed oxadiazole at C2. Therefore,

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube, combine the 2-(3-iodothiophen-2-yl)-1,3,4-oxadiazole intermediate (1.0 eq, 1.0 mmol), arylboronic acid (1.5 eq, 1.5 mmol), and

(3.0 eq, 3.0 mmol). -

Degassing: Add a solvent mixture of DMF/

(4:1 v/v, 10 mL). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which prevents catalyst deactivation and homocoupling of the boronic acid. -

Catalyst Addition: Quickly add

(0.05 eq, 5 mol%). Seal the tube and heat to 80 °C for 6 hours. -

Validation Check 2: Analyze via LC-MS. The complete consumption of the iodinated starting material (evident by the loss of the characteristic M+ and M+2 isotopic pattern) and the appearance of the product mass confirms successful coupling.

-

Purification: Dilute with water (20 mL) and extract with EtOAc (

mL). Filter the organic phase through a short pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Sequential experimental workflow for oxadiazole synthesis followed by late-stage C3 cross-coupling.

Quantitative Data & Reaction Optimization

The optimization of the late-stage Suzuki-Miyaura coupling (Protocol B) is critical due to the steric bulk at the C2 position. Table 1 summarizes the optimization parameters. The data clearly demonstrates that bidentate ligands with large bite angles (dppf) significantly outperform monodentate ligands (

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for C3-Iodine

| Entry | Catalyst System (5 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | Toluene/ | 90 | 12 | 45% | High rate of protodehalogenation; slow reductive elimination. | ||

| 2 | Dioxane/ | 100 | 8 | 72% | Improved transmetalation, but elevated temp caused partial degradation. | ||

| 3 | DMF/ | 80 | 6 | 91% | Optimal. Large bite angle accelerates reductive elimination; DMF aids solubility. | ||

| 4 | DMF/ | 80 | 6 | 88% | Comparable to Entry 3, but |

References

- European Patent Office.THIOPHENE OR THIAZOLE DERIVATIVES AND THEIR USE AS PI3K INHIBITORS (EP 2313399 B1). Google Patents.

-

Şenol, H., & Çakır, F. 3-Amino-thiophene-2-carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In-Silico and In-Vitro Biological Activity Studies. ChemistrySelect. Available at:[Link]

Application Note: 3-Iodothiophene-2-Carbohydrazide in Coordination Chemistry

Executive Summary

This technical guide details the utility of 3-iodothiophene-2-carbohydrazide (3-ITC) as a versatile ligand in coordination chemistry and drug discovery. Unlike simple thiophene-2-carbohydrazides, the 3-iodo substituent introduces unique electronic and steric properties. It serves as a steric gatekeeper, influencing the conformation of the hydrazide binding motif, and acts as a reactive handle for palladium-catalyzed cross-coupling reactions (Sonogashira/Suzuki) post-complexation.

This document provides validated protocols for ligand synthesis, metal complexation (Cu(II), Ni(II), Co(II)), and structural characterization.[1][2] It is designed for researchers aiming to exploit the "Heavy Atom Effect" for luminescence or to use the ligand as a scaffold in fragment-based drug design (FBDD).

Ligand Profile & Design Logic

Chemical Structure & Properties

The ligand features a hard oxygen donor (carbonyl) and a nitrogen donor (terminal amine), capable of bidentate (

| Property | Specification |

| IUPAC Name | 3-iodothiophene-2-carbohydrazide |

| Molecular Formula | C |

| MW | 268.07 g/mol |

| Coordination Modes | Bidentate ( |

| Key Feature | C3-Iodine : Provides steric bulk (ortho-effect) and halogen bonding capability.[3] |

The "Ortho-Iodo" Effect

The iodine atom at position 3 is sterically significant. In the free ligand, it forces the carbonyl group out of coplanarity with the thiophene ring to minimize repulsion. Upon metal coordination, the chelate effect overcomes this barrier, locking the ligand into a rigid conformation. This "induced fit" mechanism often results in higher binding selectivity compared to the non-iodinated analog.

Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesize high-purity 3-ITC from methyl 3-iodothiophene-2-carboxylate.

Reagents:

-

Methyl 3-iodothiophene-2-carboxylate (Commercial or synthesized via iodocyclization).

-

Hydrazine hydrate (80% or 98%).

Workflow:

-

Dissolution: Dissolve 5.0 mmol (1.34 g) of methyl 3-iodothiophene-2-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add hydrazine hydrate (25 mmol, 5 equiv.) to the stirring solution. Note: Excess hydrazine drives the equilibrium to the product.

-

Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The ester spot (

) should disappear; a lower product spot ( -

Isolation: Cool the reaction mixture to

°C (ice bath). The product usually precipitates as white/off-white needles. -

Purification: Filter the solid, wash with cold ethanol (

) and diethyl ether ( -

Yield: Expected yield 75–85%. M.p. 168–170 °C.

Protocol B: Metal Complex Synthesis (General Type)

Objective: Synthesize neutral bis-chelate complexes

Reagents:

-

3-ITC Ligand (from Protocol A).

-

Metal Salt:

, -

Solvent: Methanol or Ethanol.

Workflow:

-

Ligand Solution: Dissolve 1.0 mmol of 3-ITC in 15 mL hot methanol.

-

Metal Addition: Dissolve 0.5 mmol of metal salt in 10 mL methanol. Add this dropwise to the hot ligand solution.[4]

-

Reaction: Reflux for 3 hours.

-

Observation: Color change is immediate (e.g., Cu(II)

Green/Blue, Ni(II)

-

-

pH Adjustment (Optional): For neutral species involving the enol form, add sodium acetate (1.0 mmol) to buffer the solution.

-

Isolation: Cool to room temperature. The complex precipitates.[4][5][6] Filter and wash with hot water (to remove excess salt) and cold methanol.

-

Drying: Vacuum dry over

or silica gel.

Protocol C: Schiff Base Derivatization (One-Pot Template Synthesis)

Context: Carbohydrazides are excellent precursors for Schiff bases (tridentate ONO ligands) by condensing with aldehydes (e.g., salicylaldehyde).

Workflow:

-

Mix 3-ITC (1 mmol) and Salicylaldehyde (1 mmol) in Ethanol (20 mL).

-

Add catalytic Glacial Acetic Acid (2-3 drops).

-

Reflux for 2 hours to form the hydrazone ligand in situ.

-

Add Metal Salt (1 mmol) directly to the hot solution.

-

Reflux for an additional 2 hours. Isolate the tridentate complex as per Protocol B.

Structural Characterization & Data Interpretation[2][5][6][7][8][9][10][11]

Infrared Spectroscopy (FT-IR)

The coordination mode is confirmed by shifts in the amide and carbonyl bands.

| Functional Group | Free Ligand ( | Metal Complex ( | Structural Insight |

| 1660–1670 | 1630–1640 | Red-shift indicates Carbonyl-O coordination. | |

| N/A | 1600–1615 | Appearance indicates enolization or Schiff base formation. | |

| 3200–3300 | Weak/Absent | Loss of signal suggests deprotonation (enol form). | |

| ~850 | Unchanged | Sulfur typically remains uncoordinated. |

NMR Spectroscopy ( H, -DMSO)

-

Free Ligand: Distinct signals for the hydrazide

(broad singlets at -

Complex (Diamagnetic, e.g., Zn, Cd): Downfield shift of the thiophene protons due to electron withdrawal by the metal center. Disappearance of the amide

proton confirms the enolic coordination mode (

Visualizing the Coordination Logic

The following diagram illustrates the synthesis pathway and the competing coordination modes regulated by pH and the "Ortho-Iodo" steric effect.

Figure 1: Synthetic workflow and coordination divergence for 3-iodothiophene-2-carbohydrazide.

Advanced Applications & Troubleshooting

Biological Activity (Cytotoxicity)

Metal complexes of thiophene-hydrazides exhibit potent cytotoxicity against carcinoma cell lines (e.g., HCT116, MCF-7). The 3-iodo derivative is particularly interesting because the iodine atom can facilitate halogen bonding with protein residues (e.g., backbone carbonyls), potentially enhancing binding affinity compared to the bromo- or chloro-analogs.

-

Mechanism:[7][8] DNA intercalation and oxidative cleavage via ROS generation (especially Cu(II) complexes).

Post-Complexation Functionalization

The C-I bond remains intact during mild coordination conditions. This allows for orthogonal reactivity :

-

Form the Metal Complex.

-

Perform a Sonogashira coupling on the complex to attach a fluorophore or a targeting peptide to the thiophene ring.

-

Note: Ensure the metal center (e.g., Cu(II)) does not interfere with the Pd-catalyst. Using kinetically inert metals (e.g., Ru(II), Pt(II)) is recommended for this strategy.

Troubleshooting Guide

-

Issue: Poor Solubility of Ligand.

-

Solution: The iodine atom increases lipophilicity. If MeOH fails, use DMF or DMSO for complexation, then precipitate with water.

-

-

Issue: Low Yield of Complex.

-

Solution: Ensure the pH is adjusted. For enolic complexes, the solution must be slightly basic (pH 8, using NaOAc).

-

-

Issue: Iodine Cleavage.

-

Solution: Avoid harsh reducing agents or extremely high temperatures (>150 °C) which might cause deiodination.

-

References

-